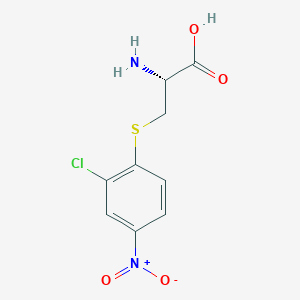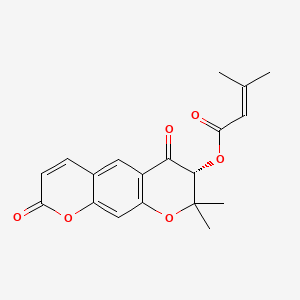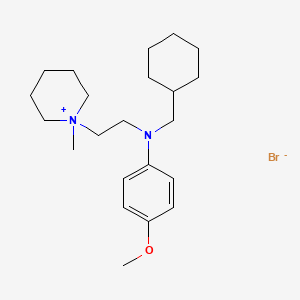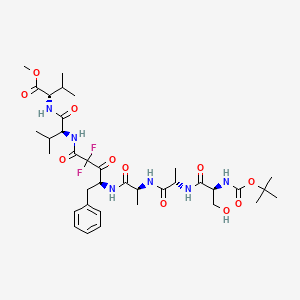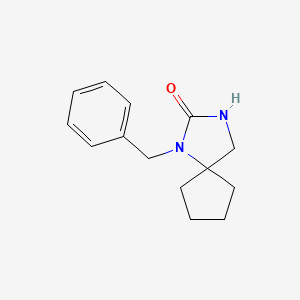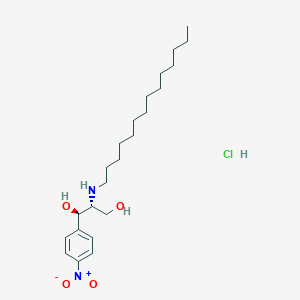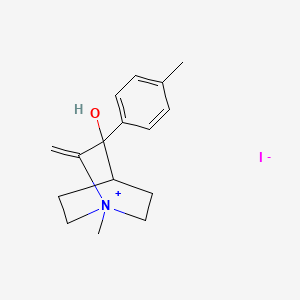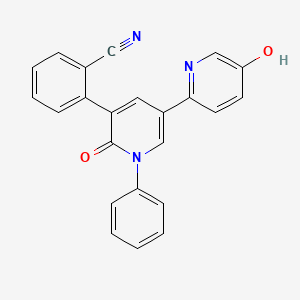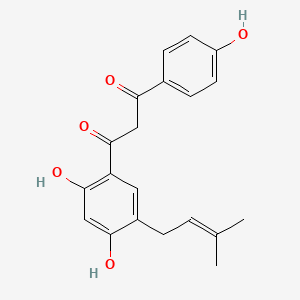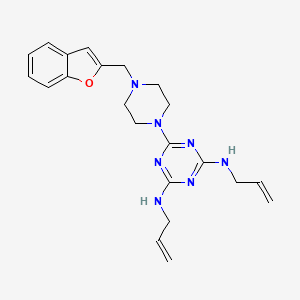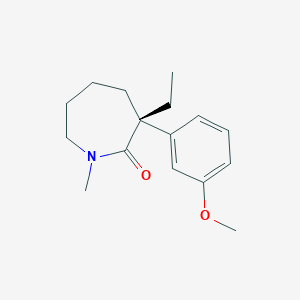
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, ®- is a chiral compound with a complex structure It belongs to the class of azepinones, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, ®- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a suitable amine with a ketone, followed by cyclization and reduction steps to form the azepinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group on the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, ®- would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
3-Ethylhexahydro-3-(3-chlorophenyl)-1-methyl-2H-azepin-2-one: Contains a chlorine atom on the phenyl ring.
Uniqueness
The presence of the methoxy group in 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, ®- can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties.
Properties
CAS No. |
275807-86-8 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(3R)-3-ethyl-3-(3-methoxyphenyl)-1-methylazepan-2-one |
InChI |
InChI=1S/C16H23NO2/c1-4-16(10-5-6-11-17(2)15(16)18)13-8-7-9-14(12-13)19-3/h7-9,12H,4-6,10-11H2,1-3H3/t16-/m1/s1 |
InChI Key |
AFBQUXAODCBPRJ-MRXNPFEDSA-N |
Isomeric SMILES |
CC[C@@]1(CCCCN(C1=O)C)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
